molecular formula C16H14FN3O4S B4456637 5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4456637
M. Wt: 363.4 g/mol
InChI Key: CTHYSTCVWUWCCD-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of a sulfonyl chloride with an amine.

    Attachment of the fluorine and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S/c1-23-13-8-7-12(17)9-14(13)25(21,22)18-10-15-19-16(20-24-15)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHYSTCVWUWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
5-FLUORO-2-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

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